molecular formula C₂₄H₃₀N₈O₅ B1144865 Methotrexate α-tert-Butyl Ester CAS No. 79640-70-3

Methotrexate α-tert-Butyl Ester

Cat. No.: B1144865
CAS No.: 79640-70-3
M. Wt: 510.55
InChI Key:
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Mechanism of Action

Target of Action

Methotrexate α-tert-Butyl Ester is a derivative of Methotrexate (MTX), an antimetabolite and antifolate agent . The primary targets of Methotrexate are enzymes involved in the folate pathway, which plays a crucial role in cell growth and replication .

Mode of Action

This compound, like Methotrexate, works by inhibiting the folate pathway. It does this by binding to and inhibiting the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purine and pyrimidine, the building blocks of DNA and RNA . This inhibition disrupts DNA replication and cell division, particularly in rapidly dividing cells, such as cancer cells .

Biochemical Pathways

The inhibition of the folate pathway by this compound affects multiple biochemical pathways. It disrupts the synthesis of purine and pyrimidine, leading to a decrease in DNA and RNA synthesis, which in turn inhibits cell division . Additionally, Methotrexate also affects the transmethylation reactions, translocation of nuclear factor-κB (NF-κB) to the nucleus, signaling via the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) pathway, and nitric oxide production .

Pharmacokinetics

The protection of the α-carboxyl group of Methotrexate by the α-tert-Butyl Ester may be used to improve the circulatory half-life and reduce the liver accumulation of similar MTX-conjugated dendrimers . This modification could potentially enhance the systemic exposure and bioavailability of the drug .

Result of Action

The result of this compound’s action is a significant reduction in cell growth and division, particularly in rapidly dividing cells such as cancer cells . In animal models, this compound has been shown to significantly reduce tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can influence the pharmacokinetics and pharmacodynamics of this compound, potentially affecting its efficacy and toxicity .

Biochemical Analysis

Biochemical Properties

Methotrexate α-tert-Butyl Ester plays a significant role in biochemical reactions. It interacts with enzymes such as dihydrofolatereductase (DHFR) and folylpolyglutamate synthetase (FPGS) . The nature of these interactions is primarily inhibitory, which leads to the suppression of the immune system and the reduction of tumor growth .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly reduces tumor growth in HT1080 tumor-bearing mice .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For example, it inhibits the enzyme DHFR, which is necessary for DNA synthesis .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving HT1080 tumor-bearing mice, a dosage of 30 mg/kg administered once per week for 2 weeks resulted in a significant (63%) reduction in tumor size .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR and FPGS, which are crucial in the folate reduction pathway necessary for DNA synthesis .

Transport and Distribution

It is known that the protection of the α-carboxyl group of methotrexate may be used to improve the circulatory half-life and reduce the liver accumulation of similar MTX-conjugated dendrimers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methotrexate α-tert-Butyl Ester is synthesized through the transesterification of methotrexate with tert-butyl alcohol. This process involves the use of catalysts such as sodium tert-butoxide to facilitate the reaction . The reaction typically occurs under mild conditions, ensuring the preservation of the methotrexate structure while introducing the tert-butyl ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methotrexate α-tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified methotrexate derivatives with altered biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Methotrexate α-tert-Butyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methotrexate α-tert-Butyl Ester is unique due to its enhanced stability and reduced toxicity compared to methotrexate.

Properties

CAS No.

79640-70-3

Molecular Formula

C₂₄H₃₀N₈O₅

Molecular Weight

510.55

Synonyms

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester

Origin of Product

United States
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Q & A

Q1: Why is methotrexate α-tert-butyl ester used in the synthesis of methotrexate-γ-conjugates?

A1: The research aimed to synthesize methotrexate conjugates modified at the gamma-carboxylic acid group of the glutamate moiety. To achieve this, the alpha-carboxylic acid group needs to be protected to prevent unwanted side reactions. The researchers chose the tert-butyl ester as a protecting group for the alpha-carboxylic acid. This group is easily removed under mildly acidic conditions (trifluoroacetic acid) after the desired gamma-conjugate is formed. []

Q2: What are the challenges associated with using methotrexate α-benzyl-γ-glycyl-TRIS-tripalmitate in this synthesis?

A2: While the researchers successfully synthesized methotrexate α-benzyl-γ-glycyl-TRIS-tripalmitate, they were unable to find a method to selectively remove the α-benzyl ester protecting group without affecting the desired product. [] This highlights the importance of choosing appropriate protecting groups and deprotection strategies in organic synthesis.

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